N-(N-phenethylcarbamimidoyl)ethanesulfonamide
Description
N-(N-Phenethylcarbamimidoyl)ethanesulfonamide is a sulfonamide derivative characterized by a phenethylcarbamimidoyl group attached to the ethanesulfonamide backbone. Sulfonamides are widely studied for their pharmacological and chemical versatility, including roles as enzyme inhibitors, receptor antagonists, and antimicrobial agents .
Properties
IUPAC Name |
1-ethylsulfonyl-2-(2-phenylethyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-2-17(15,16)14-11(12)13-9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXMTXFADSMIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC(=NCCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-phenethylcarbamimidoyl)ethanesulfonamide typically involves the reaction of phenethylamine with a suitable carbamoyl chloride, followed by the introduction of the ethanesulfonamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Phenethylamine reacts with carbamoyl chloride in the presence of a base to form N-phenethylcarbamimidoyl chloride.
Step 2: The N-phenethylcarbamimidoyl chloride is then reacted with ethanesulfonamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(N-phenethylcarbamimidoyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the phenethyl and ethanesulfonamide groups.
Reduction: Reduced forms of the carbamimidoyl moiety.
Substitution: New compounds with different functional groups replacing the ethanesulfonamide group.
Scientific Research Applications
N-(N-phenethylcarbamimidoyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(N-phenethylcarbamimidoyl)ethanesulfonamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or interference with signal transduction pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Structural Features
The following table summarizes key structural analogs of ethanesulfonamide derivatives and their substituents:
Key Observations :
- The target compound’s phenethylcarbamimidoyl group distinguishes it from analogs with aromatic (e.g., trimethylphenyl) or heterocyclic (e.g., pyridinylmethyl) substituents.
- Trifluorinated derivatives (e.g., ) exhibit enhanced metabolic stability due to fluorine’s electronegativity, whereas dimethylamino-propyl variants (e.g., ) prioritize solubility and antimicrobial activity.
Physicochemical Data :
- Mass Spectrometry : Analogs like 3,3-dimethyl-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)butanamide show prominent fragments at m/z 120 (100% abundance) and 119 (90%), indicative of sulfonamide cleavage patterns .
- NMR : Structural confirmation of analogs relies on consistent ¹H/¹³C NMR shifts for sulfonamide NH (~δ 7–8 ppm) and aromatic protons .
Comparative Analysis :
- The target compound’s phenethylcarbamimidoyl group may enhance receptor binding affinity compared to simpler alkylated sulfonamides (e.g., ).
- Unlike trifluorinated derivatives (), non-halogenated analogs like the cyclohexylidene-imidazolylmethyl-phenyl variant () prioritize steric interactions over electronic effects.
Biological Activity
N-(N-phenethylcarbamimidoyl)ethanesulfonamide, also known as a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C11H16N2O2S
- Molecular Weight : 240.32 g/mol
- Structure : The compound features a sulfonamide group, which is known for its ability to interact with various biological targets.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
- Receptor Modulation : It can bind to specific receptors, altering cellular signaling pathways that contribute to various physiological responses.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have explored the efficacy of this compound in different biological contexts:
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Case Study 1: Antimicrobial Efficacy
- A study evaluated the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antibiotic agent.
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Case Study 2: Anti-inflammatory Mechanism
- Research focused on the anti-inflammatory effects in a murine model of arthritis. The administration of the compound resulted in reduced swelling and pain scores, correlating with decreased levels of inflammatory markers (e.g., TNF-alpha).
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Case Study 3: Cancer Cell Line Studies
- In vitro studies using breast cancer cell lines demonstrated that treatment with this compound led to increased apoptosis and reduced cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
